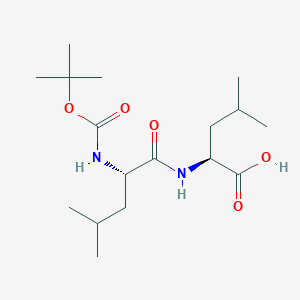

Boc-leu-leu-OH

CAS No.: 73401-65-7

Cat. No.: VC7828204

Molecular Formula: C17H32N2O5

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73401-65-7 |

|---|---|

| Molecular Formula | C17H32N2O5 |

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | (2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid |

| Standard InChI | InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13-/m0/s1 |

| Standard InChI Key | PBTNVAYSJPRTLQ-STQMWFEESA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |

| SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Structural and Chemical Characteristics of Boc-Leu-Leu-OH

Boc-Leu-Leu-OH consists of two L-leucine residues linked by an amide bond, with the N-terminal α-amino group protected by a Boc group. The molecular formula is , derived from the combination of two leucine units () and the Boc group (). The molecular weight is approximately 356.46 g/mol, calculated based on analogous Boc-protected dipeptides like Boc-Phe-Leu-OH (378.46 g/mol) .

Physicochemical Properties

Key properties inferred from related compounds include:

-

Density: ~1.1–1.2 g/cm³, similar to Boc-Phe-Leu-OH (1.131 g/cm³) .

-

Boiling Point: Estimated at 600–620°C under standard pressure, consistent with thermally stable Boc-protected peptides .

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in methanol, as observed for Boc-Leu-Gly-OH .

-

Optical Rotation: Expected to exhibit a negative specific rotation (e.g., in DMF), aligning with Boc-Leu-Gly-OH () .

Synthesis of Boc-Leu-Leu-OH

The synthesis of Boc-Leu-Leu-OH follows established Boc-based peptide coupling strategies, as demonstrated for analogs like Boc-Abu(PO₃Me₂)-OH and Boc-Leu-Pro-Leu-Pro-OH .

Stepwise Synthesis Protocol

-

Boc Protection of L-Leucine:

L-Leucine is treated with di-tert-butyl dicarbonate in a basic aqueous solution to form Boc-Leu-OH. This step ensures selective protection of the α-amino group while leaving the carboxylic acid free for subsequent coupling . -

Activation and Coupling:

Boc-Leu-OH is activated using ethyl chloroformate or carbodiimides (e.g., EDC) with hydroxybenzotriazole (HOBt) to form an active ester. This intermediate reacts with a second leucine residue’s amino group under mild conditions to yield Boc-Leu-Leu-OH . -

Deprotection and Purification:

While the Boc group is retained in the final product, purification typically involves recrystallization from methanol-water mixtures or chromatography, as seen in the crystallization of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃ .

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR):

Key signals include a singlet at 1.40 ppm (Boc tert-butyl group) and amide protons at 6.8–7.2 ppm . -

Infrared Spectroscopy (IR):

Peaks at ~1700 cm⁻¹ (C=O of Boc) and 1650 cm⁻¹ (amide I band) confirm structure . -

High-Performance Liquid Chromatography (HPLC):

Used to verify purity, with retention times compared to standards .

Applications in Peptide Science and Therapeutics

Boc-Leu-Leu-OH’s utility spans multiple domains, mirroring applications of related Boc-protected dipeptides like Boc-Leu-Gly-OH .

Solid-Phase Peptide Synthesis (SPPS)

As a building block, Boc-Leu-Leu-OH enables the assembly of longer peptides. Its Boc group provides stability during iterative coupling cycles, while the free C-terminal acid facilitates resin attachment or further elongation .

Drug Development

Incorporation into peptide-based therapeutics enhances metabolic stability. For example, Boc-Leu-Gly-OH improves bioavailability in protease inhibitors , suggesting similar potential for Boc-Leu-Leu-OH in antidiabetic or anticancer agents .

Bioconjugation and Protein Engineering

The dipeptide’s terminal functional groups allow conjugation to biomolecules (e.g., antibodies, polymers) for targeted drug delivery. Analogous compounds like Boc-Phe-Leu-OH are used to modify protein surfaces, enhancing stability and activity .

Comparative Analysis with Structural Analogs

| Property | Boc-Leu-Leu-OH (Inferred) | Boc-Phe-Leu-OH | Boc-Leu-Gly-OH |

|---|---|---|---|

| Molecular Formula | |||

| Molecular Weight (g/mol) | 356.46 | 378.46 | 294.34 |

| Boiling Point (°C) | ~600–620 | 603.3 | N/A |

| Solubility | DMF, DMSO | DMF, methanol | DMF |

Challenges and Future Directions

Despite its utility, Boc-Leu-Leu-OH faces challenges common to Boc-protected peptides:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume